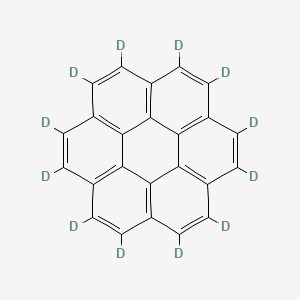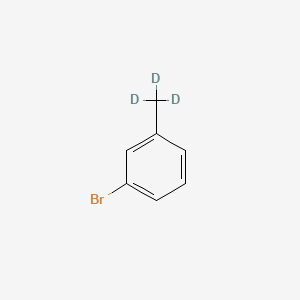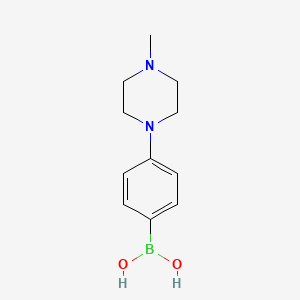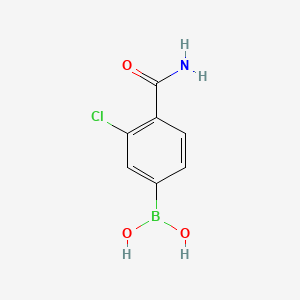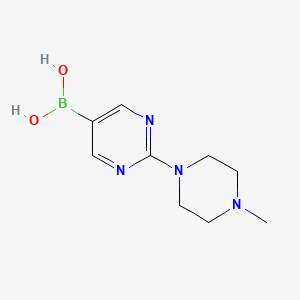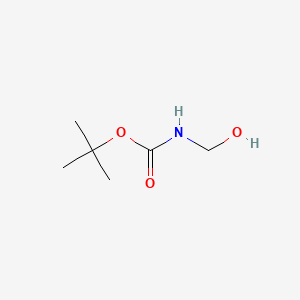
C-(N-tert-butoxycarbonylamino)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The tert-butyloxycarbonyl (Boc) group is one of the classical masking functionalities employed in organic synthesis for the protection of amino groups. The Boc-masking group is installed by reacting the amino-substrate with di-tert-butyl dicarbonate under basic conditions .
Molecular Structure Analysis
The molecular formula of “C-(N-tert-butoxycarbonylamino)methanol” is C6H13NO3. Its molecular weight is 147.17200 .
Chemical Reactions Analysis
The N-Boc group from a structurally diverse set of compounds, encompassing aliphatic, aromatic, and heterocyclic substrates can be selectively deprotected using oxalyl chloride in methanol. The reactions take place under room temperature conditions for 1–4 h with yields up to 90% .
Scientific Research Applications
Methanol as an Alternative Fuel
Research has identified methanol and its blends with gasoline as promising alternatives to traditional fossil fuels. The addition of higher alcohol additives to methanol-gasoline blends can significantly improve the performance and emission characteristics of automotive spark-ignition engines. These blends have been shown to enhance engine performance and reduce emissions, addressing both environmental concerns and the need for renewable energy sources (Bharath & Arul Mozhi Selvan, 2021).
Hydrogen Production
Methanol serves as a crucial intermediate for hydrogen production, a key component for fuel cell technologies. The conversion of methanol through various reforming processes has been extensively reviewed, highlighting the efficiency and potential of this pathway for sustainable hydrogen economy development (García et al., 2021).
Fuel Oxygenated Additives
The separation and purification of fuel additives, such as methyl tert-butyl ether (MTBE) from methanol, are vital for improving fuel performance and reducing hazardous emissions. Pervaporation, a membrane process, has been identified as a highly selective method for separating azeotropic mixtures of methanol/MTBE, showcasing the importance of methanol in producing cleaner fuel additives (Pulyalina et al., 2020).
CO2 Photocatalytic Reduction
The conversion of CO2 into methanol using photocatalytic processes is an area of significant interest due to its potential to mitigate climate change and provide sustainable fuel sources. Optimizing experimental parameters can enhance the photocatalytic conversion rate of CO2 to methanol, a promising route for green methanol production (Lais et al., 2018).
Mechanism of Action
Target of Action
N-Boc-aminomethanol, also known as C-(N-tert-butoxycarbonylamino)methanol or TERT-BUTYL N-(HYDROXYMETHYL)CARBAMATE, is primarily used as a protecting group for amines in the field of organic synthesis . The primary targets of this compound are amino functions, which often occur in the synthesis of multifunctional targets . Primary amines are unique because they can accommodate two such groups .
Mode of Action
The compound interacts with its targets (amino functions) by forming a Boc-protected amine. The formation of Boc-protected amines and amino acids is conducted under either aqueous or anhydrous conditions, by reaction with a base and the anhydride Boc 2 O . The Boc group is stable towards most nucleophiles and bases . Therefore, an orthogonal protection strategy using a base-labile protection group such as Fmoc is possible .
Biochemical Pathways
The compound plays a pivotal role in the synthesis of multifunctional targets, particularly in the context of amino functions . It’s worth noting that the compound’s role is more related to synthetic chemistry rather than biological pathways.
Result of Action
The result of the action of N-Boc-aminomethanol is the formation of Boc-protected amines, which are stable towards most nucleophiles and bases . This allows for further reactions to be carried out on the molecule without affecting the protected amine group. The Boc group can be cleaved under anhydrous acidic conditions with the production of tert-butyl cations .
Action Environment
The action of N-Boc-aminomethanol can be influenced by environmental factors such as pH and temperature. For instance, the formation of Boc-protected amines can be conducted under either aqueous or anhydrous conditions . The Boc group is stable towards most nucleophiles and bases, and can be cleaved under anhydrous acidic conditions . Therefore, the compound’s action, efficacy, and stability can be influenced by the chemical environment in which it is used.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-(hydroxymethyl)carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO3/c1-6(2,3)10-5(9)7-4-8/h8H,4H2,1-3H3,(H,7,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVBAFRIVZUVHNY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


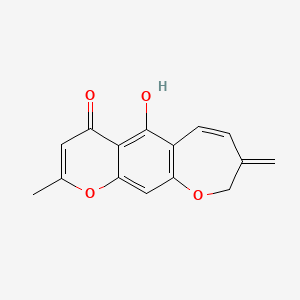


![1H-Benzimidazole, 2-[[(3-methyl-4-nitro-2-pyridinyl)methyl]sulfinyl]-](/img/structure/B580162.png)
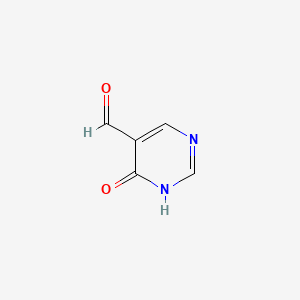
![3-Methyl-2-[(E)-phenyldiazenyl]-1,3-benzothiazol-3-ium perchlorate](/img/structure/B580165.png)


